1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea
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Overview
Description
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of a dimethylamino group, a phenyl ring, and a thiophene ring
Preparation Methods
The synthesis of 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-carboxylic acid hydrazide under specific conditions to form the desired urea derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency .
Scientific Research Applications
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring play crucial roles in its biological activity, allowing it to bind to specific receptors or enzymes. This binding can modulate various cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(2)13-7-5-12(6-8-13)9-10-16-15(19)17-14-4-3-11-20-14/h3-8,11H,9-10H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGVQLNECLPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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